N,N-Bis(4-methylphenyl)pyren-1-amine
Description
N,N-Bis(4-methylphenyl)pyren-1-amine is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted with two 4-methylphenyl groups at the amine positions. The pyrene moiety provides a rigid, planar structure conducive to π-π stacking, while the 4-methylphenyl groups enhance solubility and modulate electronic properties.
Properties
CAS No. |
131625-67-7 |
|---|---|
Molecular Formula |
C30H23N |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-bis(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C30H23N/c1-20-6-14-25(15-7-20)31(26-16-8-21(2)9-17-26)28-19-13-24-11-10-22-4-3-5-23-12-18-27(28)30(24)29(22)23/h3-19H,1-2H3 |
InChI Key |
JDNBBPWIBVHESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-methylphenyl)pyren-1-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting pyrene-1-amine with 4-methylphenyl halides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base like sodium tert-butoxide. The reaction is usually conducted in an inert atmosphere, such as argon, and at elevated temperatures around 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(4-methylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
N,N-Bis(4-methylphenyl)pyren-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methylphenyl)pyren-1-amine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and optoelectronics. The pathways involved include the modulation of electronic states and energy transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: TAPC and Related Hole-Transport Materials
4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) shares structural similarities with N,N-Bis(4-methylphenyl)pyren-1-amine, as both feature bis(4-methylphenyl)amine groups. However, TAPC incorporates a cyclohexylidene-bridged biphenyl backbone instead of a pyrene core. This structural difference leads to distinct electronic properties:
- Refractive Index : TAPC has a refractive index of ~1.8–1.9, which is suboptimal for circularly polarized light (CPL) applications compared to metal oxides (>2.0) .
- Device Performance : TAPC is widely used as a hole-transport layer (HTL) in OLEDs due to its high hole mobility (~10$^{-3}$ cm$^2$/V·s) and thermal stability. In contrast, the pyrene-based compound may exhibit enhanced charge transport due to extended conjugation, though direct comparative data is unavailable .
| Property | This compound | TAPC |
|---|---|---|
| Core Structure | Pyrene | Cyclohexylidene-biphenyl |
| Refractive Index | Not reported | 1.8–1.9 |
| Application | Potential OLED/HTL material | Established HTL |
Functional Group Variations: Cyanomethyl and Deuterated Derivatives
N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine (3c) replaces the pyrene core with cyanomethyl substituents. Key differences include:
- Electronic Effects: The electron-withdrawing cyanomethyl groups reduce electron density at the amine, altering redox potentials compared to the electron-rich pyrene system.
- Spectral Data : The $^1$H NMR of 3c shows resonances at δ 2.32 (s, 3H, CH$3$) and δ 4.18 (s, 4H, CH$2$CN), distinct from the aromatic pyrene signals in this compound .
The deuterated analog (33a) demonstrates isotopic effects:
- Synthesis Yield: 85% for 33a vs. unreported for the non-deuterated form.
- NMR Shifts : Deuterium incorporation shifts $^1$H NMR signals (e.g., δ 8.50 for pyrene protons) and simplifies splitting patterns .
Extended Conjugation Systems
N,N-Bis(4-methylphenyl)-4-[4-(1-naphthalenyl)-4-phenyl-1,3-butadien-1-yl]benzenamine features a conjugated diene and naphthalene extension, enhancing π-delocalization. This likely results in:
- Red-Shifted Absorption/Emission : Extended conjugation lowers the HOMO-LUMO gap, favoring longer wavelengths for optoelectronic applications.
- Increased Molecular Weight : The larger structure (MW >500 g/mol) may reduce solubility compared to the pyrene derivative .
Isotopic Variants and Stability
Deuterated compounds like 33a exhibit improved stability in certain environments (e.g., oxidative or acidic conditions) due to the kinetic isotope effect. However, synthesis costs and scalability remain challenges for industrial applications .
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